An In-depth Technical Guide to 4-Ethoxy-1-methyl-2-nitrobenzene: Synthesis and Properties
An In-depth Technical Guide to 4-Ethoxy-1-methyl-2-nitrobenzene: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 4-Ethoxy-1-methyl-2-nitrobenzene, a valuable intermediate in organic synthesis. This document details a proposed synthetic protocol based on established chemical principles, summarizes its known and predicted properties in a structured format, and outlines the logical workflow for its preparation.
Physicochemical Properties
Table 1: Physicochemical Properties of 4-Ethoxy-1-methyl-2-nitrobenzene
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | PubChem[1] |
| Molecular Weight | 181.19 g/mol | PubChem[1] |
| CAS Number | 102871-92-1 | PubChem[1] |
| Appearance | Not specified (likely a solid at room temperature) | Inferred from related compounds |
| Melting Point | Not experimentally determined | - |
| Boiling Point | Not experimentally determined | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, methanol, diethyl ether, benzene) and sparingly soluble in water.[2][3] | Inferred from related nitroaromatic compounds |
| Computed XLogP3 | 2.8 | PubChem[1] |
Synthesis of 4-Ethoxy-1-methyl-2-nitrobenzene
The most direct and established method for the synthesis of 4-Ethoxy-1-methyl-2-nitrobenzene is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the synthesis proceeds by the ethylation of 4-methyl-3-nitrophenol.
Proposed Synthetic Scheme
The overall reaction is as follows:
This reaction is a classic Sₙ2 process where the phenoxide ion, generated by deprotonating 4-methyl-3-nitrophenol with a suitable base, acts as a nucleophile and attacks the electrophilic carbon of an ethylating agent, displacing a leaving group.
Detailed Experimental Protocol (Proposed)
This protocol is based on established procedures for the Williamson ether synthesis of similar phenolic compounds.[4]
Materials:
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4-methyl-3-nitrophenol
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Ethyl iodide (or diethyl sulfate)
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Potassium carbonate (or sodium hydroxide)
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Acetone (or N,N-dimethylformamide - DMF)
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Dichloromethane
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Rotary evaporator
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Standard laboratory glassware for reflux, extraction, and filtration
Procedure:
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Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-3-nitrophenol (1.0 eq) in acetone.
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Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution. The mixture will become heterogeneous.
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Addition of Ethylating Agent: Add ethyl iodide (1.2 eq) to the stirred suspension.
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Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
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Extraction: Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude 4-Ethoxy-1-methyl-2-nitrobenzene can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Data (Predicted)
While experimental spectra for 4-Ethoxy-1-methyl-2-nitrobenzene are not widely published, the expected spectral characteristics can be predicted based on the analysis of its functional groups and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for 4-Ethoxy-1-methyl-2-nitrobenzene
| Spectroscopy | Expected Key Features |
| ¹H NMR | - Aromatic protons (3H) in the region of δ 7.0-8.0 ppm. - Quartet (2H) for the -OCH₂- protons of the ethoxy group around δ 4.0-4.2 ppm. - Singlet (3H) for the methyl group protons around δ 2.3-2.5 ppm. - Triplet (3H) for the -CH₃ protons of the ethoxy group around δ 1.3-1.5 ppm.[5] |
| ¹³C NMR | - Aromatic carbons in the region of δ 110-160 ppm. - Carbon of the -OCH₂- group around δ 60-70 ppm. - Carbon of the aromatic methyl group around δ 20-25 ppm. - Carbon of the ethoxy methyl group around δ 14-16 ppm. |
| IR Spectroscopy | - Strong asymmetric and symmetric N-O stretching bands for the nitro group around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹. - C-O-C stretching vibrations for the ether linkage in the region of 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric). - Aromatic C-H stretching vibrations above 3000 cm⁻¹. - Aliphatic C-H stretching vibrations below 3000 cm⁻¹. |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 181. - Fragmentation pattern may show loss of the ethoxy group (-OC₂H₅), the nitro group (-NO₂), and other characteristic fragments. |
Logical Workflow and Relationships
The synthesis of 4-Ethoxy-1-methyl-2-nitrobenzene follows a clear and logical progression, which can be visualized as a workflow.
As the primary utility of 4-Ethoxy-1-methyl-2-nitrobenzene is as a chemical intermediate, its significance lies in its role within a larger synthetic pathway. For instance, the nitro group can be readily reduced to an amine, which can then undergo a variety of further transformations.
Conclusion
4-Ethoxy-1-methyl-2-nitrobenzene is a readily accessible nitroaromatic compound with significant potential as a building block in organic synthesis. The Williamson ether synthesis provides a reliable and straightforward route for its preparation from commercially available starting materials. While detailed experimental characterization is not extensively documented, its physicochemical and spectroscopic properties can be confidently predicted. The reactivity of its functional groups, particularly the nitro group, opens avenues for the synthesis of more complex molecules relevant to the pharmaceutical and materials science industries. This guide provides a solid foundation for researchers and professionals working with this versatile chemical intermediate.
